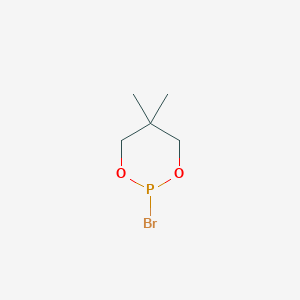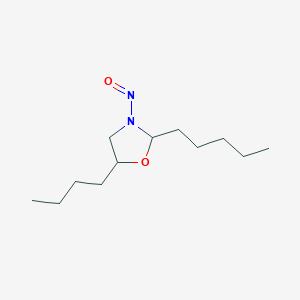
5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine: is a heterocyclic compound that belongs to the oxazolidine family. Oxazolidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine typically involves the reaction of 1,2-amino alcohols with nitroso compounds under controlled conditions. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and nitroso compounds . This reaction is usually carried out in the presence of a base such as sodium hydroxide at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The oxazolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted oxazolidines with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .
Biology and Medicine: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections and other diseases .
Industry: In the industrial sector, this compound can be used as a polymer additive to enhance the properties of materials. It may also find applications in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly useful in the development of antibacterial agents, where the compound can target bacterial enzymes and disrupt their function .
Comparison with Similar Compounds
- 2,2,5-Trimethyl-3-nitroso-1,3-oxazolidine
- 3-Butyl-2-(1-ethylpentyl)oxazolidine
Comparison: Compared to similar compounds, 5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine is unique due to its specific substitution pattern and the presence of the nitroso group. This gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
92447-09-1 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
5-butyl-3-nitroso-2-pentyl-1,3-oxazolidine |
InChI |
InChI=1S/C12H24N2O2/c1-3-5-7-9-12-14(13-15)10-11(16-12)8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
PMPBUYWLJFQVGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1N(CC(O1)CCCC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


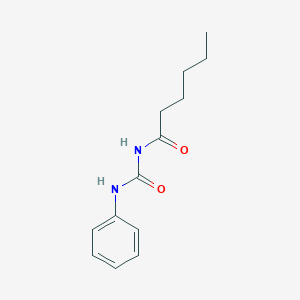
![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)
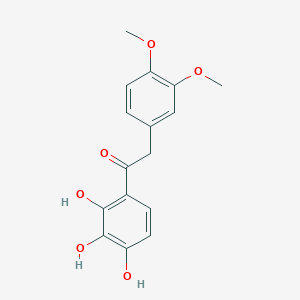
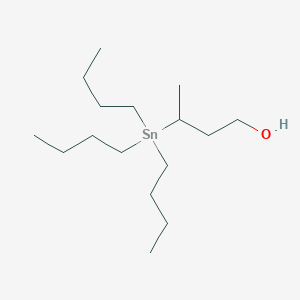

![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
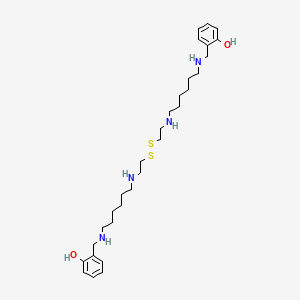
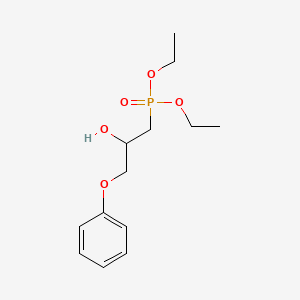
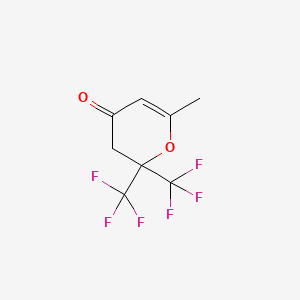
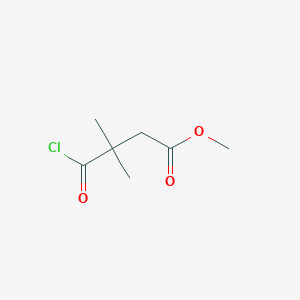
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
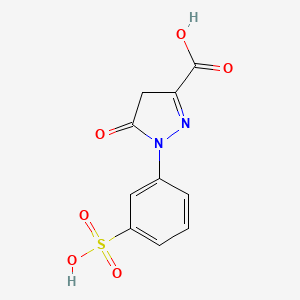
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
